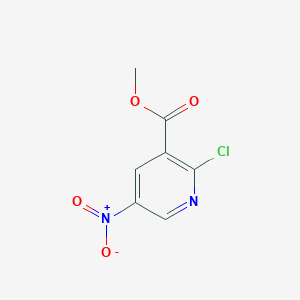

Methyl 2-chloro-5-nitronicotinate

Overview

Description

Methyl 2-chloro-5-nitronicotinate is an organic compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . It is a derivative of nicotinic acid, featuring a chlorine atom at the 2-position and a nitro group at the 5-position on the pyridine ring, with a methyl ester functional group.

Preparation Methods

The synthesis of Methyl 2-chloro-5-nitronicotinate typically involves the nitration of 2-chloronicotinic acid followed by esterification. One common method includes the reaction of 2-chloronicotinic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 2-chloro-5-nitronicotinic acid is then esterified using methanol and a catalyst like sulfuric acid to form this compound .

Chemical Reactions Analysis

Methyl 2-chloro-5-nitronicotinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-chloro-5-nitronicotinate has been studied for its antimicrobial properties. Research indicates that compounds with nitro groups can exhibit significant antibacterial activity. For instance, derivatives of this compound have been evaluated against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antimicrobial agents.

Anti-inflammatory Properties

In addition to antimicrobial effects, studies have suggested that this compound may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Agrochemical Applications

Herbicide Development

this compound serves as an intermediate in the synthesis of herbicides. Its structural characteristics allow it to be modified into various herbicidal formulations that target specific weed species while minimizing damage to crops. The compound's chlorinated and nitro functionalities enhance its efficacy as a herbicide.

Pesticide Formulations

The compound has also been utilized in the formulation of pesticides. Its ability to disrupt biological processes in pests makes it a valuable component in integrated pest management strategies. Studies have demonstrated its effectiveness against common agricultural pests, contributing to higher crop yields.

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial colonies at specific concentrations, suggesting its potential as a new antibiotic agent.

Case Study 2: Herbicidal Applications

In agricultural trials, formulations containing this compound were tested against common weed species. Results showed that these formulations effectively controlled weed growth without harming adjacent crops, highlighting their utility in sustainable farming practices.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and ester group also contribute to its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Methyl 2-chloro-5-nitronicotinate can be compared with other similar compounds such as:

- Methyl 2-chloro-6-formylnicotinate

- Methyl 2-chloro-5-fluoronicotinate

- Methyl 2-chloro-5-methylnicotinate

- Methyl 2-chloro-5-(trifluoromethyl)nicotinate

These compounds share the core structure of nicotinic acid derivatives but differ in the substituents on the pyridine ring, which can significantly affect their chemical properties and applications .

Biological Activity

Methyl 2-chloro-5-nitronicotinate (CAS No. 190271-88-6) is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₇H₅ClN₂O₄

- Molecular Weight : 216.58 g/mol

- Physical Form : Solid

- Purity : ≥97% .

Synthesis

This compound can be synthesized through various methods, including the use of chlorination and nitration reactions on pyridine derivatives. The synthesis typically involves the following steps:

- Starting Material : 2-chloronicotinic acid.

- Reagents : Nitric acid for nitration and methylating agents like dimethyl sulfate.

- Conditions : The reaction is usually conducted under controlled temperatures to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of this compound .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This suggests that this compound may possess anti-inflammatory properties beneficial for treating inflammatory diseases.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways:

- 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) : This enzyme plays a critical role in the metabolism of prostaglandins. Inhibition of this enzyme could have therapeutic implications in conditions like cancer and inflammatory diseases .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was administered at varying concentrations, demonstrating a dose-dependent response in inhibition zones. -

Inflammation Model :

In an experimental model of acute inflammation, mice treated with this compound showed reduced paw edema compared to controls, indicating its potential use in managing inflammatory responses .

Q & A

Basic Methodological Questions

Q. What are the critical steps for synthesizing Methyl 2-chloro-5-nitronicotinate with high purity?

- Answer : Begin with nitration of the pyridine precursor under controlled temperatures (0–5°C) to minimize side reactions. Use anhydrous conditions to prevent hydrolysis of the methyl ester group. Purify intermediates via recrystallization in ethanol/water mixtures, leveraging melting point validation (e.g., 78–80°C for related nitropyridine derivatives) to confirm purity . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and characterize final products using H NMR and FT-IR to verify functional group integrity.

Q. How should researchers document experimental procedures to ensure reproducibility?

- Answer : Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry):

- Record exact reagent grades, solvent batch numbers, and equipment calibration details.

- Include step-by-step protocols for critical stages (e.g., temperature ramps, stirring rates).

- Provide spectral data (e.g., NMR shifts, HPLC retention times) in supplementary materials, cross-referenced with literature values .

Q. What safety precautions are essential when handling this compound?

- Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential carcinogenicity (IARC/ACGIH Class 2B).

- Avoid contact with oxidizing agents; store in amber glass under nitrogen to prevent decomposition.

- For spills, adsorb with vermiculite, seal in labeled containers, and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting thermal stability data in literature be resolved during scale-up synthesis?

- Answer :

- Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds under varying conditions (e.g., humidity, light exposure).

- Compare results with existing data, noting discrepancies in experimental setups (e.g., heating rates, sample purity).

- Optimize storage conditions (e.g., −20°C desiccated) and incorporate stabilizers (e.g., BHT) if thermal degradation exceeds 5% over 72 hours .

Q. What methodologies validate the environmental impact of this compound disposal?

- Answer :

- Perform biodegradation assays (OECD 301F) to assess persistence in aquatic systems.

- Quantify toxicity using Daphnia magna or algal growth inhibition tests.

- Model partition coefficients (Log ) to predict bioaccumulation risks, referencing EPA guidelines for hazardous waste categorization .

Q. How do researchers address missing physicochemical data (e.g., Log , vapor pressure) for risk assessment?

- Answer :

- Use quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) to estimate properties.

- Validate predictions with experimental measurements:

- Log : Shake-flask method (octanol/water partition).

- Vapor pressure: Gas saturation technique with GC-MS detection .

Q. What strategies optimize reaction yields when byproducts form due to nitro-group reactivity?

- Answer :

- Screen catalysts (e.g., Pd/C, CuI) to suppress undesired pathways (e.g., reduction of nitro groups).

- Employ flow chemistry to control exothermicity and reduce residence time.

- Analyze byproducts via LC-MS and adjust stoichiometry (e.g., 1.2:1 nitrating agent:precursor) .

Q. How can researchers systematically evaluate toxicity data contradictions across sources?

- Answer :

- Create a comparative table of LD values, test organisms, and exposure routes from peer-reviewed studies.

- Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve conflicts.

- Cross-reference with regulatory databases (e.g., EPA IRIS, ECHA) to align with classification standards .

Q. What experimental designs mitigate hazards during nitration reactions?

- Answer :

- Use adiabatic reaction calorimetry to monitor heat flow and prevent thermal runaway.

- Implement quenching protocols (e.g., slow addition to ice-cold dilute acid) to neutralize excess HNO.

- Characterize intermediates in real-time using ReactIR to detect unstable nitro intermediates .

Q. How to design a PICOT framework for studying this compound’s biological activity?

- Answer :

- P opulation: Cancer cell lines (e.g., HeLa, MCF-7).

- I ntervention: Dose-dependent exposure (0.1–100 µM).

- C omparison: Untreated controls vs. known anticancer agents (e.g., cisplatin).

- O utcome: IC values via MTT assay; apoptosis markers (caspase-3 activation).

- T ime: 24–72 hr exposure periods. Validate results with triplicate runs and ANOVA analysis .

Properties

IUPAC Name |

methyl 2-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSMDDVNXJKYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596505 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190271-88-6 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitronicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.